molecular formula C12H18N2O10 B14311327 2,4-Bis[bis(carboxymethyl)amino]butanoic acid CAS No. 110360-07-1

2,4-Bis[bis(carboxymethyl)amino]butanoic acid

Cat. No.: B14311327
CAS No.: 110360-07-1
M. Wt: 350.28 g/mol
InChI Key: WWDUIVUSMGWGLO-UHFFFAOYSA-N
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Description

2,4-Bis[bis(carboxymethyl)amino]butanoic acid is a chemical compound with the molecular formula C12H20N2O8 It is known for its unique structure, which includes two bis(carboxymethyl)amino groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with bis(carboxymethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to isolate the final product. The use of advanced analytical techniques ensures the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis[bis(carboxymethyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-Bis[bis(carboxymethyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery and treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis[bis(carboxymethyl)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of enzymes or modulating receptor functions. These interactions can affect various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(carboxymethyl)amino]butanoic acid
  • 4-[Bis(carboxymethyl)amino]butanoic acid
  • 2,2-Bis(hydroxymethyl)butanoic acid

Uniqueness

2,4-Bis[bis(carboxymethyl)amino]butanoic acid is unique due to its specific structure, which allows for multiple functional group interactions. This makes it a versatile compound with diverse applications in different fields of research.

Properties

CAS No.

110360-07-1

Molecular Formula

C12H18N2O10

Molecular Weight

350.28 g/mol

IUPAC Name

2,4-bis[bis(carboxymethyl)amino]butanoic acid

InChI

InChI=1S/C12H18N2O10/c15-8(16)3-13(4-9(17)18)2-1-7(12(23)24)14(5-10(19)20)6-11(21)22/h7H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

WWDUIVUSMGWGLO-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)C(C(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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